7-Bromo-1-chloro-4-fluoroisoquinoline
Description
7-Bromo-1-chloro-4-fluoroisoquinoline (C₁₀H₄BrClF N) is a polyhalogenated isoquinoline derivative characterized by bromine, chlorine, and fluorine substituents at positions 7, 1, and 4, respectively. The compound’s molecular weight (285.5 g/mol) and electronic profile are influenced by the synergistic effects of halogen atoms: bromine and chlorine contribute steric bulk and polarizability, while fluorine enhances electronegativity and modulates aromatic reactivity.
Properties
IUPAC Name |
7-bromo-1-chloro-4-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-1-2-6-7(3-5)9(11)13-4-8(6)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKCGLPGSTWFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286353 | |
| Record name | 7-Bromo-1-chloro-4-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956700-16-6 | |
| Record name | 7-Bromo-1-chloro-4-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956700-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-chloro-4-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-chloro-4-fluoroisoquinoline can be achieved through various methods. One common approach involves the use of halogenation reactions. For instance, starting with 6-bromo-1-hydroxyisoquinoline, the compound can be fluorinated using Selectfluor® in acetonitrile to yield 7-bromo-4-fluoro-1-hydroxyisoquinoline . This intermediate can then be chlorinated to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-chloro-4-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-1-chloro-4-fluoroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Bromo-1-chloro-4-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research. For example, fluorinated isoquinolines are known to exhibit unique bioactivities due to the electrostatic and steric effects of the fluorine atom .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated isoquinolines are critical in medicinal chemistry and materials science. Below is a comparative analysis of 7-bromo-1-chloro-4-fluoroisoquinoline with structurally related analogs.
Table 1: Comparative Properties of Halogenated Isoquinolines
Key Findings:
Reactivity: The bromine and chlorine in 7-bromo-1-chloro-4-fluoroisoquinoline enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine stabilizes electron-deficient intermediates, enhancing regioselectivity in nucleophilic aromatic substitution (SNAr) . In contrast, 4-bromo-1-methoxyisoquinoline’s methoxy group acts as an electron-donating substituent, directing electrophiles to the para position of the isoquinoline ring .
Solubility and Stability: The trifunctional halogenation in the target compound reduces solubility in polar solvents compared to mono-halogenated analogs like 1-chloro-4-fluoroisoquinoline. Fluorine’s inductive effect increases thermal stability, making it preferable for high-temperature reactions over bromine-only derivatives.
Biological Activity
7-Bromo-1-chloro-4-fluoroisoquinoline is a heterocyclic compound with the molecular formula C₉H₄BrClFN. This compound is part of the isoquinoline family, which is known for its diverse biological activities. The unique combination of halogen substituents—bromine, chlorine, and fluorine—on the isoquinoline ring contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that 7-Bromo-1-chloro-4-fluoroisoquinoline exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of 7-Bromo-1-chloro-4-fluoroisoquinoline
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 15 |
| Escherichia coli | 18 | 20 |
| Klebsiella pneumoniae | 16 | 25 |
Anticancer Activity
The compound has also been studied for its anticancer properties. It appears to interact with specific molecular targets involved in cancer pathways, potentially leading to apoptosis in cancer cells. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines in vitro, particularly those associated with breast and lung cancers.
Case Study: Anticancer Efficacy
In a recent study, 7-Bromo-1-chloro-4-fluoroisoquinoline was tested against the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. This suggests that the compound may serve as a lead for further development into anticancer therapeutics .
The mechanism by which 7-Bromo-1-chloro-4-fluoroisoquinoline exerts its biological effects is still under investigation. However, it is believed to engage with various enzymes or receptors within cellular pathways. The presence of fluorine is particularly noteworthy as it may enhance bioactivity through electrostatic interactions and steric effects, which could lead to improved binding affinity for target proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the positioning and type of halogen substituents significantly influence the biological activity of isoquinoline derivatives. For example, compounds with fluorine at specific positions exhibit enhanced potency compared to those with other halogens .
Table 2: SAR Insights for Isoquinoline Derivatives
| Compound Name | Halogen Positioning | Biological Activity |
|---|---|---|
| 7-Bromo-1-chloro-4-fluoroisoquinoline | 7-Br, 1-Cl, 4-F | Antimicrobial, Anticancer |
| 6-Bromo-1-chloro-4-fluoroisoquinoline | 6-Br, 1-Cl, 4-F | Moderate Anticancer |
| 1-Chloro-4-fluoroisoquinoline | 1-Cl, 4-F | Low Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
